4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine
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Overview
Description
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methylthio group attached to a phenyl ring, a pyrimidin-4-yloxy group, and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the phenyl ring with a methylthio group:
Attachment of the pyrimidin-4-yloxy group: This step involves the reaction of a pyrimidine derivative with an appropriate leaving group to form the pyrimidin-4-yloxy moiety.
Formation of the piperidin-1-yl group: This involves the synthesis of a piperidine ring, which is then attached to the phenyl ring through a methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine analogs: Compounds with slight modifications in the functional groups or ring structures.
Pyrimidine derivatives: Compounds with similar pyrimidine moieties but different substituents on the phenyl or piperidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-23-15-7-3-2-6-14(15)17(21)20-10-4-5-13(11-20)22-16-8-9-18-12-19-16/h2-3,6-9,12-13H,4-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUJUKNJPJGNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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